molecular formula C16H18N2 B1275430 1-Benzhydrylazetidin-3-amine CAS No. 40432-52-8

1-Benzhydrylazetidin-3-amine

Cat. No. B1275430
CAS RN: 40432-52-8
M. Wt: 238.33 g/mol
InChI Key: LYTNNHXGUOKXFI-UHFFFAOYSA-N
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Description

1-Benzhydrylazetidin-3-amine is a compound of interest in the field of organic chemistry, particularly due to its potential applications in medicinal chemistry and drug synthesis. The compound features a benzhydryl group attached to an azetidine ring, which is a four-membered cyclic amine. This structure is significant as it can serve as a building block for various chemical reactions and can be modified to enhance its biological activity.

Synthesis Analysis

The synthesis of 1-Benzhydrylazetidin-3-amine has been described in a streamlined two-step process. Initially, commercially available 1-benzhydrylazetidin-3-ol is reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. Upon quenching with water, the mesylate intermediate is isolated by filtration. This intermediate is then treated with ammonium hydroxide/isopropanol in a Parr reactor at approximately 70°C to afford the title compound as a mono acetate salt in yields ranging from 72% to 84% .

Molecular Structure Analysis

The molecular structure of 1-Benzhydrylazetidin-3-amine is characterized by the presence of a benzhydryl group and an azetidine ring. The benzhydryl motif can be synthesized via a Suzuki-Miyaura coupling of arylboronic acids and 3-chloroacrylonitriles, which allows for the introduction of various functional groups into the molecule . The azetidine ring, being a four-membered ring, is strained and thus reactive, which can be exploited in further chemical transformations.

Chemical Reactions Analysis

1-Benzhydrylazetidin-3-amine can participate in various chemical reactions due to its reactive azetidine ring and the presence of an amine group. For instance, the azetidine ring can be opened or participate in cycloaddition reactions. The amine group can be used for the formation of Schiff bases, which can then be reacted with diethylphosphite to yield N-benzhydryl-1-aminoalkanephosphonic acid esters . Additionally, the benzhydryl group can be involved in Ni-catalyzed carbon-carbon bond-forming reductive amination, which is a valuable method for the synthesis of tertiary benzhydryl amines .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-Benzhydrylazetidin-3-amine are not detailed in the provided papers, the general properties of benzhydryl amines can be inferred. Benzhydryl amines are typically solid at room temperature and may exhibit varying solubility in organic solvents depending on the substituents present on the benzhydryl group and the azetidine ring. The chemical properties include reactivity due to the strained azetidine ring and the nucleophilicity of the amine group, which can be utilized in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Production

  • Improved Synthesis Processes : The synthesis of 1-Benzhydrylazetidin-3-amine derivatives has seen significant advancements. For instance, an improved, one-pot, multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol, a closely related compound, was developed, yielding a high purity product (99.3% area %) and proving efficient for scale-up processes (Reddy et al., 2010). Additionally, a two-step synthesis of 3-amino-1-benzhydrylazetidine was streamlined, indicating the evolving methodologies in producing such compounds (Bryan M. Li et al., 2006).

Chemical Properties and Reactions

  • Reactivity and Transformation Studies : The reactivity of tertiary alkylamines like 1-Benzhydrylazetidin-3-amine has been a subject of study, contributing to a better understanding of their chemical behavior and potential applications (Ammer et al., 2010). Furthermore, the use of benzhydrylamine as an ammonia equivalent in catalyzed hydroamination of alkynes highlights its utility in synthetic organic chemistry (Haak et al., 2000).

Biological Applications

  • Antimicrobial and Cytotoxic Activity : Certain derivatives of 1-Benzhydrylazetidin-3-amine have been synthesized and evaluated for their antimicrobial and cytotoxic properties. Some compounds demonstrated significant antibacterial activity and cytotoxicity, suggesting potential applications in medical and pharmaceutical fields (Noolvi et al., 2014).

Pharmaceutical Synthesis

  • Role in Drug Synthesis : 1-Benzhydrylazetidin-3-amine and its derivatives have been employed in the synthesis of various pharmaceuticals. For example, a practical synthesis of the antimigraine drug flunarizine and high yielding derivatization of other drugs like paroxetine and metoprolol utilized benzhydryl amines, demonstrating their significance in drug development (Christoph Heinz et al., 2018).

Analytical Applications

  • Predictive Studies in Mass Spectrometry : The use of mass spectrometry to predict chemical transformations of related compounds, such as 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, indicates the role of 1-Benzhydrylazetidin-3-amine in facilitating understanding of chemical behavior and transformations in various conditions, including solution phase reactions (Hao‐Yang Wang et al., 2006).

Safety And Hazards

The safety data sheet for 1-Benzhydrylazetidin-3-amine hydrochloride indicates that it is not intended for human or veterinary use . It is for research use only . The signal word for this compound is “Warning” and it has several precautionary statements including “Keep out of reach of children” and "Read label before use" .

properties

IUPAC Name

1-benzhydrylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTNNHXGUOKXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960831
Record name 1-(Diphenylmethyl)azetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydrylazetidin-3-amine

CAS RN

40432-52-8
Record name 1-(Diphenylmethyl)-3-azetidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40432-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Diphenylmethyl)azetidin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-1-(diphenylmethyl)azetidine
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Synthesis routes and methods I

Procedure details

A solution of 10 (5.7 g, 21.6 mmol), triphenylphosphine (11.3 g, 43 mmol) and water (5 ml) was heated to reflux for 24 hours. After cooling to room temperature the solvent was removed in vacuo and the residue purified by chromatography on silica gel (90:9:1 CHCl3:MeOH:NH4OH).
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5.7 g
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11.3 g
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5 mL
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Synthesis routes and methods II

Procedure details

3-Mesyloxy-1-benzhydrylazetidine (30.32 g, 95.5 mmol), potassium phthalimide (21.59 g, 116.53 mmol) and hexadecyl tributylphosphonium bromide (5.92 g, 11.7 mmol) were added to toluene (600 mL) and the mixture stirred at room temperature overnight. The reaction was then heated at reflux for 3 h. The solid was removed by filtration, washed with EtOAc and the combined organics then washed with H2O. After drying over Na2SO4, the organics were treated with charcoal and then concentrated to an oil. Addition of isopropyl ether induced crystallization of the product (16.37 g, 46%).
Quantity
30.32 g
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reactant
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21.59 g
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5.92 g
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600 mL
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solvent
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Synthesis routes and methods III

Procedure details

A mixture of 0.244 mol of 1-benzhydryl-3-phthalimidoazetidine in 1000 ml of anhydrous methanol is heated at reflux for 15 minutes, then, after removing the heating bath, 0.339 mol of 85% hydrazine hydrate are added thereto. The mixture is heated at reflux for 30 minutes, then a solid white product begins to precipitate from the limpid solution thus obtained. The mixture is again heated for 90 minutes, then it is cooled at 10° C. One liter of diethyl ether is added to the mixture which is then filtered. After washing with ether, the solid product (35 g) is discarded and the mother-liquor is concentrated under reduced pressure. The residue is taken up with 500 ml of water and the pH of the solution is adjusted to 11 with sodium hydroxide. After extraction with 1 liter of diethyl ether, the ethereal phase is washed with water, dried on anhydrous sodium sulfate and evaporated under reduced pressure. Thus, the 3-amino-1-benzhydrylazetidine is obtained in the form of an oil which tends to solidify Yield 96.3%. By reaction with hydrochloric acid in a ispropanol/acetone mixture, the 3-amino-1-benzhydrylazetidine dihydrochloride is obtained which, after crystallization from isopropanol, melts at 108°-110° C.
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0.244 mol
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reactant
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1000 mL
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solvent
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0.339 mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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